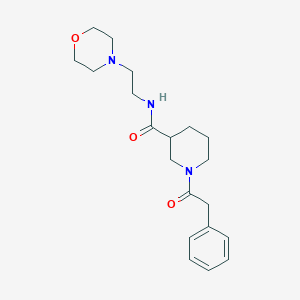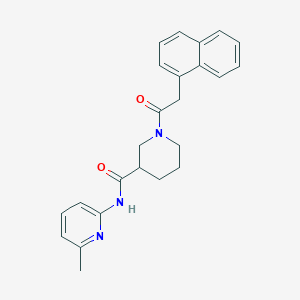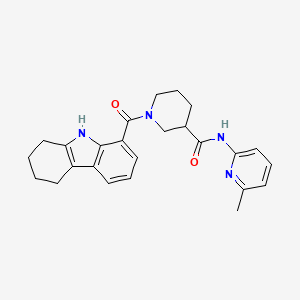
N-(4-tert-butylphenyl)-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylphenyl)-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide (referred to as compound X) is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Compound X is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that are involved in disease pathways. Studies have shown that compound X can inhibit the growth of cancer cells, reduce inflammation, and prevent the growth of bacteria and viruses.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, compound X has been shown to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of compound X is its high purity and high yield, which make it a suitable candidate for further research. However, there are also some limitations to working with compound X. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, it can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are a number of future directions for research on compound X. One area of interest is the development of derivatives of compound X that may have improved properties or activity. Another area of interest is the investigation of the specific enzymes or proteins that are targeted by compound X, which could provide insight into its mechanism of action. Finally, there is potential for compound X to be used in combination with other drugs or therapies to enhance their efficacy.
Métodos De Síntesis
Compound X is synthesized through a multi-step process that involves the reaction of various reagents, including 4-tert-butylphenylamine, 4-methyl-2-pyrimidinamine, and 2-bromoacetic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The synthesis of compound X has been optimized to yield high purity and high yield, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
Compound X has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In addition, compound X has been shown to have potential as a lead compound for drug discovery and development.
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-15(25-18(22-12)16-20-10-5-11-21-16)17(24)23-14-8-6-13(7-9-14)19(2,3)4/h5-11H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLWZOMAVQPYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7551304.png)

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)

![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)

